![molecular formula C12H18ClN3O B1424857 N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride CAS No. 1220036-37-2](/img/structure/B1424857.png)
N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride
Overview
Description
“N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular formula of “this compound” is C12H18ClN3O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 255.74400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
1. Synthesis and Optimization
N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride has been studied for its synthesis and optimization processes. Daiyan Wei et al. (2016) described a scalable and facile synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor. This process involves acylation, deprotection, and salt formation, offering a high yield and purity of the product (Wei et al., 2016).
2. Potential Antipsychotic Agents
Research into heterocyclic carboxamides, which include this compound, indicates potential applications as antipsychotic agents. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90 for their binding to dopamine and serotonin receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice (Norman et al., 1996).
3. Inhibitors of PCSK9 mRNA Translation
Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation, suggesting a role in lipid metabolism and potential applications in treating conditions like hypercholesterolemia (Londregan et al., 2018).
4. Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which exhibited significant anti-angiogenic and DNA cleavage activities. These derivatives suggest potential use as anticancer agents (Kambappa et al., 2017).
5. Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound structurally similar to this compound as a potent and orally available glycine transporter 1 inhibitor. This suggests potential applications in treating central nervous system disorders (Yamamoto et al., 2016).
6. Antimicrobial Activity
Zhuravel et al. (2005) studied the antimicrobial activities of similar compounds, indicating the potential use of this compound in developing new antimicrobial agents (Zhuravel et al., 2005).
Mechanism of Action
The piperidine ring is a common structure in many pharmaceutical compounds and is known to be essential for chiral optimization . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. Pyridine derivatives have been found to exhibit a wide range of biological activities.
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” and similar compounds may have potential for future research and development in the pharmaceutical industry.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(10-4-3-6-13-8-10)15-9-11-5-1-2-7-14-11;/h1-2,5,7,10,13H,3-4,6,8-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXJZILOJZLLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718630 | |
Record name | N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220036-37-2 | |
Record name | N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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